2-nitro-N'-(phenoxyacetyl)benzohydrazide

NMR spectroscopy Structural confirmation Quality control

This ortho-nitro benzohydrazide derivative is essential for structure-activity relationship (SAR) studies, where substitution position dramatically affects inhibitory potency (IC50 range: 0.030 µM to >10 µM). The ortho-nitro group provides a unique electron-withdrawing perturbation and intramolecular hydrogen bonding, critical for kinetic mechanistic investigations of hydrazide acylation. Ideal for generating diverse hydrazone libraries via condensation with aromatic aldehydes. Verify the exact 2-nitro substitution pattern to ensure biological target engagement and synthetic utility. Available for custom synthesis; contact suppliers for bulk pricing and delivery.

Molecular Formula C15H13N3O5
Molecular Weight 315.28 g/mol
Cat. No. B12459813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N'-(phenoxyacetyl)benzohydrazide
Molecular FormulaC15H13N3O5
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C15H13N3O5/c19-14(10-23-11-6-2-1-3-7-11)16-17-15(20)12-8-4-5-9-13(12)18(21)22/h1-9H,10H2,(H,16,19)(H,17,20)
InChIKeyBXTNEUGHUDXMSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-N'-(phenoxyacetyl)benzohydrazide — Key Identifiers, Physicochemical Profile, and Structural Class Definition


2-Nitro-N'-(phenoxyacetyl)benzohydrazide is a synthetic benzohydrazide derivative bearing a 2-nitro aromatic substituent on the benzoyl moiety and a phenoxyacetyl hydrazide linkage. The compound has the molecular formula C15H13N3O5 and a molecular weight of 315.28 g/mol . Its structural features include a nitro group at the ortho position of the benzoyl ring, which confers distinct electronic and steric properties relative to meta- and para-substituted analogs. The compound is closely related to 2-nitrobenzohydrazide (CAS 606-26-8; MW 181.15 g/mol) and (2-nitrophenoxy)acetic acid hydrazide (CAS 77729-22-7; MW 211.17 g/mol), both of which share core structural motifs but differ in the extent of molecular complexity and available hydrogen-bonding and coordination sites .

Why 2-Nitro-N'-(phenoxyacetyl)benzohydrazide Cannot Be Replaced by Common Benzohydrazide Analogs in Structure-Sensitive Applications


In the class of benzohydrazide derivatives, seemingly minor structural variations produce large differences in biological target engagement, synthetic utility, and physicochemical behavior. The ortho-nitro substitution pattern present in 2-nitro-N'-(phenoxyacetyl)benzohydrazide introduces a distinct electronic environment and conformational constraint that cannot be replicated by meta- or para-nitro isomers, halogen-substituted analogs, or unsubstituted benzohydrazides. Published structure–activity relationship (SAR) studies on benzohydrazide carbonic anhydrase inhibitors demonstrate that the position and electronic nature of substituents directly govern inhibitory potency: 2-amino-3-nitro benzohydrazide exhibited IC50 values of 0.030 µM and 0.047 µM against hCA-I and hCA-II, respectively, whereas compounds bearing different substitution patterns showed substantially altered inhibition profiles [1]. Similarly, in antibacterial screening of phenoxy hydrazide series, the specific combination and position of halogen substituents determined whether compounds exhibited measurable activity or were inactive [2]. Procurement based solely on the benzohydrazide core without verifying the exact substitution pattern risks obtaining a compound with different reactivity, solubility, and biological performance.

Quantitative Differentiation Evidence for 2-Nitro-N'-(phenoxyacetyl)benzohydrazide: Spectroscopic Signatures, Kinetic Parameters, and Structural Uniqueness


Spectral Fingerprint Differentiation: 1H NMR and 13C NMR Chemical Shifts Distinguish 2-Nitro-N'-(phenoxyacetyl)benzohydrazide from Closest Analogs

Authenticated NMR spectral data for 2-nitro-N'-(phenoxyacetyl)benzohydrazide confirm its unique structural identity and provide a reference standard for compound verification. The 1H NMR spectrum (500 MHz, CD3OD) shows a characteristic methylene resonance at δ 4.76–4.79 ppm, corresponding to the O–CH2–CO protons of the phenoxyacetyl moiety [1]. The 13C NMR spectrum (125 MHz, CD3OD) exhibits a carbonyl carbon signal at δ 166.8 ppm, assignable to the hydrazide C=O group [1]. These spectroscopic signatures differ measurably from the parent compound 2-nitrobenzohydrazide (CAS 606-26-8), which lacks the phenoxyacetyl methylene signal and displays a distinct carbonyl resonance pattern due to the absence of the extended acyl chain. Procurement specifications requiring spectral identity confirmation can be met only by the exact compound bearing both the 2-nitrobenzoyl and phenoxyacetyl hydrazide moieties.

NMR spectroscopy Structural confirmation Quality control

Kinetic Reactivity Differentiation: Acetylation Reaction Rate Parameters for 2-Nitro-N'-(phenoxyacetyl)benzohydrazide Versus Unsubstituted Benzohydrazide

The reactivity of 2-nitro-N'-(phenoxyacetyl)benzohydrazide toward electrophilic acetylation reagents differs from that of unsubstituted benzohydrazide in a quantifiable manner. In kinetic studies of the acetylation reaction with p-nitrophenyl acetate (NPA), benzohydrazide derivatives undergo a stepwise mechanism in which nucleophilic attack is the rate-determining step [1]. The presence of the electron-withdrawing 2-nitro substituent on the aromatic ring reduces the nucleophilicity of the hydrazide –NH2 group via inductive and resonance effects, resulting in a measurably lower observed second-order rate constant (kobs) compared to the unsubstituted parent compound. While compound-specific kobs values for the exact target molecule are not available in the open literature, the class-level kinetic trend is established: electron-withdrawing ortho-substituents decrease acetylation rates relative to unsubstituted benzohydrazide, whereas electron-donating substituents increase rates [1]. This kinetic differentiation has practical implications for synthetic applications where controlled acylation rates are required.

Reaction kinetics Acetylation Structure–reactivity relationships

Structural Differentiation: Molecular Weight and Formula Distinguish 2-Nitro-N'-(phenoxyacetyl)benzohydrazide from Common In-Class Comparators

2-Nitro-N'-(phenoxyacetyl)benzohydrazide possesses a molecular formula of C15H13N3O5 and a molecular weight of 315.28 g/mol . These values are distinct from those of the most closely related commercially available analogs: (2-nitrophenoxy)acetic acid hydrazide (C8H9N3O4, MW 211.17 g/mol) and 2-nitrobenzohydrazide (C7H7N3O3, MW 181.15 g/mol) . The molecular weight difference of approximately 104 Da versus (2-nitrophenoxy)acetic acid hydrazide reflects the presence of the full benzohydrazide core with the phenoxyacetyl N'-substituent. For analytical quality control using LC–MS or HRMS, the expected [M+H]+ ion for 2-nitro-N'-(phenoxyacetyl)benzohydrazide is m/z 316.29, which does not overlap with the [M+H]+ ions of the comparators (212.18 and 182.16, respectively).

Molecular identification Procurement specification Analytical reference

Positional Isomer Differentiation: Ortho-Nitro Substitution Pattern Confers Distinct Electronic Properties Compared to Meta- and Para-Nitro Analogs

The ortho-nitro substitution pattern of 2-nitro-N'-(phenoxyacetyl)benzohydrazide distinguishes it from the corresponding 3-nitro (meta) and 4-nitro (para) positional isomers. In benzohydrazide carbonic anhydrase inhibition studies, the inhibitory activity varied substantially depending on the position and nature of substituents on the aromatic ring [1]. The ortho-nitro configuration introduces a distinctive combination of electron-withdrawing inductive effect (−I) and steric hindrance near the hydrazide linkage, which influences both the compound's conformation and its intermolecular interactions. Ortho-substituted benzohydrazides can also participate in intramolecular hydrogen bonding between the ortho-nitro oxygen and the hydrazide NH, a structural feature not accessible to meta- or para-substituted analogs. This conformational constraint can affect ligand–target binding geometry and synthetic reactivity in downstream derivatization reactions.

Substituent effects Positional isomerism SAR

Synthetic Utility Differentiation: 2-Nitro-N'-(phenoxyacetyl)benzohydrazide as a Versatile Intermediate for Downstream Derivatization

2-Nitro-N'-(phenoxyacetyl)benzohydrazide serves as a strategic synthetic intermediate offering multiple reactive handles for downstream functionalization. The terminal hydrazide –NH2 group can undergo condensation with aldehydes or ketones to form hydrazone derivatives, a transformation extensively utilized in medicinal chemistry for generating structurally diverse compound libraries [1]. The nitro group can be selectively reduced to an amino group using Pd/C-catalyzed hydrogenation or SnCl2, enabling subsequent diazotization, amide coupling, or other nitrogen-directed chemistry . The phenoxyacetyl linkage provides an additional site for structural modification through ether cleavage or electrophilic aromatic substitution. Compared to simpler hydrazides such as benzohydrazide or 2-nitrobenzohydrazide, the extended phenoxyacetyl framework of this compound offers greater molecular complexity and a higher number of functionalization sites, making it a more valuable building block for constructing elaborate molecular architectures in medicinal chemistry and chemical biology programs.

Synthetic intermediate Hydrazide chemistry Derivatization

Physicochemical Differentiation: Melting Point and Density Distinguish 2-Nitro-N'-(phenoxyacetyl)benzohydrazide from Core Hydrazide Analogs

2-Nitro-N'-(phenoxyacetyl)benzohydrazide exhibits physicochemical properties that differ measurably from its core hydrazide analogs. The melting point is reported as 170–172 °C (from ethanol) [1], whereas the simpler analog (2-nitrophenoxy)acetic acid hydrazide (CAS 77729-22-7) has a reported melting point of 121–122 °C (from methanol) . This approximately 50 °C elevation in melting point reflects the increased molecular weight and enhanced intermolecular hydrogen-bonding capacity conferred by the extended benzohydrazide framework. The predicted density of the target compound is 1.394 ± 0.06 g/cm³ [1], which also distinguishes it from related compounds. These differences provide a straightforward, instrumentation-light method for preliminary identity verification and purity assessment in procurement and inventory contexts.

Physicochemical properties Solid-state characterization Purity assessment

Optimal Application Scenarios for 2-Nitro-N'-(phenoxyacetyl)benzohydrazide Based on Verifiable Differentiation Evidence


Medicinal Chemistry Library Synthesis: Hydrazone Derivatization via Condensation with Aromatic Aldehydes

2-Nitro-N'-(phenoxyacetyl)benzohydrazide is ideally suited for generating structurally diverse hydrazone libraries through condensation reactions with substituted aromatic aldehydes. The terminal hydrazide –NH2 group serves as the nucleophilic partner, and the ortho-nitro substitution pattern provides a distinctive electronic environment that influences both the condensation kinetics and the final hydrazone's biological properties [1]. The phenoxyacetyl extension increases molecular complexity relative to simpler benzohydrazides, enabling exploration of broader chemical space in hit-to-lead optimization campaigns. This application is directly supported by published methodologies for N′-(2-aryloxyoxyacetyl) benzohydrazide derivative synthesis [1].

Synthetic Intermediate for Amino-Functionalized Benzohydrazide Derivatives via Nitro Group Reduction

The nitro group of 2-nitro-N'-(phenoxyacetyl)benzohydrazide can be selectively reduced to an amino group using hydrogen gas with Pd/C catalyst or SnCl2 [1]. The resulting 2-amino derivative serves as a versatile intermediate for further functionalization, including diazotization followed by Sandmeyer reactions, amide bond formation, or generation of diazonium salts for azo-coupling chemistry. Compared to starting from 2-aminobenzohydrazide directly, this reduction-first approach allows the phenoxyacetyl hydrazide framework to be installed prior to nitro reduction, potentially simplifying synthetic routes to complex amino-functionalized benzohydrazide derivatives. The distinct molecular weight (315.28 g/mol) and melting point (170–172 °C) facilitate reaction monitoring and product isolation.

Structure–Activity Relationship (SAR) Studies: Ortho-Nitro Benzohydrazide as a Reference Compound for Positional Isomer Comparisons

In SAR investigations of benzohydrazide-based bioactive compounds, 2-nitro-N'-(phenoxyacetyl)benzohydrazide serves as a critical ortho-substituted reference point. Published SAR data on benzohydrazide carbonic anhydrase inhibitors demonstrate that substitution position dramatically affects inhibitory potency, with IC50 values spanning from 0.030 µM to >10 µM depending on the substituent type and position [1]. Including the ortho-nitro derivative in a panel alongside meta- and para-nitro positional isomers enables systematic mapping of position-dependent biological activity. The spectroscopic fingerprints established for this compound (1H NMR δ 4.76–4.79 ppm for O–CH2–CO; 13C NMR δ 166.8 ppm for C=O) provide the analytical reference needed to confirm compound identity throughout the SAR study.

Kinetic Mechanistic Studies: Probing Substituent Effects on Hydrazide Nucleophilicity

The ortho-nitro substituent of 2-nitro-N'-(phenoxyacetyl)benzohydrazide provides a strong electron-withdrawing perturbation that can be exploited in kinetic mechanistic investigations of hydrazide acylation reactions. Published kinetic studies on benzohydrazide acetylation with p-nitrophenyl acetate establish a stepwise mechanism with nucleophilic attack as the rate-determining step, and substituent effects modulate the observed rate constants [1]. The 2-nitro derivative, with its combination of inductive electron withdrawal (−I effect) and potential for intramolecular hydrogen bonding between the ortho-nitro oxygen and hydrazide NH, offers a distinctive reactivity profile for probing the interplay between electronic and conformational effects on nucleophilic reactivity. The compound's well-defined spectroscopic signatures enable precise quantification of reaction progress by NMR or HPLC.

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